tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS No.: 257937-10-3
Cat. No.: VC4739001
Molecular Formula: C13H18N2O2
Molecular Weight: 234.299
* For research use only. Not for human or veterinary use.
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate - 257937-10-3](/images/structure/VC4739001.png)
Specification
CAS No. | 257937-10-3 |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 234.299 |
IUPAC Name | tert-butyl 2-methyl-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C13H18N2O2/c1-9-7-10-8-14-6-5-11(10)15(9)12(16)17-13(2,3)4/h5-6,8-9H,7H2,1-4H3 |
Standard InChI Key | NLQUQGKOQRLHNT-UHFFFAOYSA-N |
SMILES | CC1CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate, delineates its structure:
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A pyrrolo[3,2-c]pyridine bicyclic system, comprising a five-membered pyrrole ring fused to a six-membered pyridine ring.
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A tert-butyl carbamate group (-OC(O)C(C)(C)C) at the 1-position, providing steric bulk and metabolic stability.
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A methyl group at the 2-position, influencing electronic and conformational properties.
The SMILES notation O=C(N1C(C)CC2=C1C=CN=C2)OC(C)(C)C
unambiguously defines its connectivity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₁₃H₁₈N₂O₂ | |
Molecular weight | 234.29 g/mol | |
CAS Registry Number | 257937-10-3 | |
MDL Number | MFCD24474482 |
Synthesis and Manufacturing
Table 2: Representative Reaction Conditions for Analogues
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Pd-catalyzed cross-coupling | 65% | |
2 | Boc₂O, DMAP, CH₂Cl₂ | 89% | |
3 | CH₃I, NaH, THF, 0°C → rt | 78% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic tert-butyl group; limited aqueous solubility (logP ≈ 2.5 estimated) .
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Stability: Stable under inert storage conditions (-20°C); susceptible to acid-catalyzed Boc deprotection and oxidation at elevated temperatures .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Key signals include tert-butyl singlet (δ 1.48 ppm), methyl group (δ 1.32 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
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LC-MS: [M+H]⁺ peak at m/z 235.1, consistent with molecular weight .
Applications in Drug Discovery
Kinase Inhibition Scaffold
The pyrrolo[3,2-c]pyridine core is a privileged structure in kinase inhibitor design. In a seminal study, analogues of this scaffold demonstrated nanomolar inhibition of monopolar spindle kinase 1 (MPS1), a target in oncology . Structural modifications, including the tert-butyl carbamate, stabilize interactions with the kinase’s hydrophobic back pocket, while the methyl group modulates steric accessibility .
Table 3: Pharmacological Data for Analogues
Compound | MPS1 IC₅₀ (μM) | HCT116 GI₅₀ (μM) | Selectivity Index |
---|---|---|---|
Parent analogue | 0.025 | 0.55 | 22-fold |
Optimized lead | 0.004 | 0.16 | 40-fold |
Antibacterial and Antiviral Research
Although direct evidence for this compound is limited, structurally related pyrrolopyridines exhibit:
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Antibacterial activity via DNA gyrase inhibition.
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Antiviral effects through interference with viral polymerase function .
Future Directions and Research Opportunities
Targeted Modifications
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Electron-withdrawing substituents: To enhance metabolic stability and kinase selectivity.
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Prodrug derivatives: Incorporating hydrolyzable groups for improved bioavailability.
Mechanistic Studies
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Crystallography: Elucidating binding modes with MPS1 and related kinases.
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In vivo pharmacokinetics: Assessing oral bioavailability and tissue distribution.
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